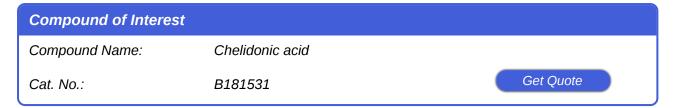


# Chelidonic acid versus other pyrone compounds in inhibiting tumor growth

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## A Comparative Analysis of Pyrone Compounds in Tumor Growth Inhibition

An examination of **chelidonic acid** against other pyrone compounds, such as maltol and kojic acid, reveals distinct mechanisms and potencies in their anticancer activities. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.

### **Comparative Efficacy and Cytotoxicity**

**Chelidonic acid** has demonstrated notable potency against various cancer cell lines. In contrast, maltol's effects are more associated with immunomodulation and apoptosis induction, while kojic acid generally exhibits weaker direct cytotoxicity. A summary of their quantitative effects is presented below.



Compound	Cancer Cell Line	Efficacy Metric	Value	Citation
Chelidonic Acid	MHCC97-H (Hepatocellular Carcinoma)	IC50	7.72 ± 0.70 μM	[1]
LM-3 (Hepatocellular Carcinoma)	IC50	6.34 ± 0.44 μM	[1]	
Maltol	B16F10 (Melanoma)	Effect	Suppressed proliferation, induced cell cycle arrest and apoptosis	[2][3][4]
H22 (Hepatoma)	Effect	Inhibited tumor growth in vivo, increased Bax/Bcl-2 ratio		
Kojic Acid	CH1 (Ovarian Cancer)	Cell Survival	75% at 200 μg/ml (Considered weak activity)	
Various Cancer Lines	Effect	Cytotoxic to melanoma, hepatocellular, ovarian, breast, and colon cancer cells		

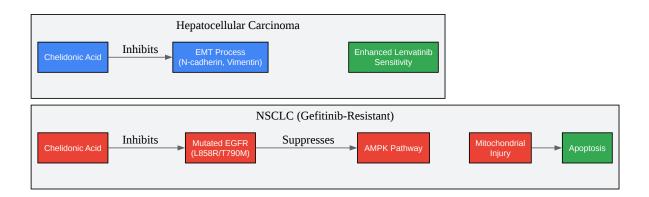
# Mechanisms of Action: A Signalling Pathway Perspective

The antitumor effects of these pyrone compounds are mediated through distinct signaling pathways. **Chelidonic acid** targets key pathways in drug-resistant cancers, while maltol's



mechanism involves immune checkpoint modulation and apoptosis.

Chelidonic Acid's Dual-Pronged Attack: In gefitinib-resistant non-small cell lung cancer (NSCLC), chelidonic acid is shown to directly bind to and inhibit mutated EGFR, which in turn suppresses the downstream AMPK pathway, leading to mitochondrial injury and apoptosis. In hepatocellular carcinoma, it enhances the efficacy of the drug lenvatinib by inhibiting the Epithelial-Mesenchymal Transition (EMT), a key process in cancer cell survival and metastasis.

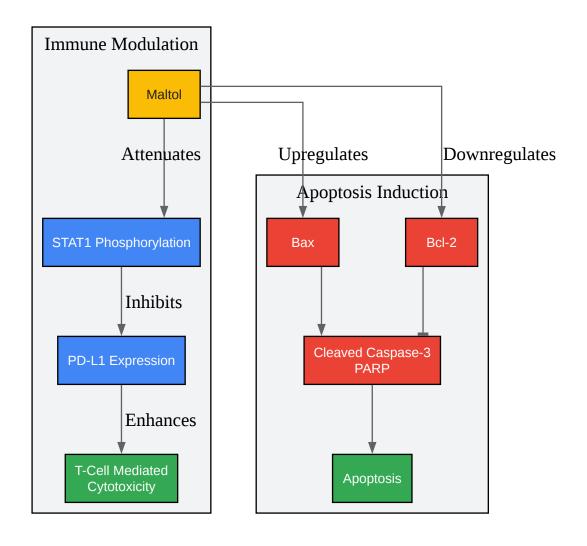


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Caption: Chelidonic Acid's mechanisms in NSCLC and HCC.

Maltol's Immuno-Apoptotic Mechanism: Maltol has been found to suppress the expression of PD-L1, an immune checkpoint protein, on melanoma cells. This is achieved by attenuating STAT1 phosphorylation. By downregulating PD-L1, maltol enhances T-cell-mediated anticancer responses. Concurrently, it induces apoptosis by increasing the expression of pro-apoptotic proteins like cleaved caspase-3 and PARP, and by modulating the Bax/Bcl-2 ratio.





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Caption: Maltol's dual action on immune response and apoptosis.

## **Detailed Experimental Protocols**

The methodologies cited provide a framework for the reproducible assessment of these pyrone compounds.

# In Vitro Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology used to assess **chelidonic acid**'s effect on hepatocellular carcinoma cells.



- Cell Culture: Human HCC cell lines (e.g., MHCC97-H, LM-3) are cultured in standard DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
- Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
- Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., chelidonic acid from 0 to 20 μM). A control group receives medium with vehicle (e.g., DMSO) only.
- Incubation: Cells are incubated with the compound for a specified period (e.g., 48 hours).
- MTT Addition: After incubation, 20  $\mu$ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and 150  $\mu$ L of DMSO is added to each well to dissolve the formazan crystals.
- Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
- Analysis: Cell viability is expressed as a percentage relative to the control group. The IC50 value is calculated using a dose-response curve fitting analysis.

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